molecular formula C14H20ClN3O2 B1444716 3-(4-BOC-piperazino)-2-chloropyridine CAS No. 633283-64-4

3-(4-BOC-piperazino)-2-chloropyridine

Cat. No. B1444716
Key on ui cas rn: 633283-64-4
M. Wt: 297.78 g/mol
InChI Key: WZDUKAPYVNYSAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08202873B2

Procedure details

Dissolve 2-chloro-3-iodopyridine (4.00 g, 16.74 mmol) in anhydrous toluene (25 mL). Add piperazine-1-carboxylic acid t-butyl ester (2.96 g, 15.90 mmol), followed by palladium acetate (0.113 g, 0.50 mmol), 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (0.313 g, 0.502 mmol), triethylamine (0.034 g, 0.047 mL, 0.335 mmol) and cesium carbonate (27.3 g, 83.7 mmol). Heat at reflux for 18 hr. Concentrate and partition the residue between DCM and a saturated solution of sodium bicarbonate. Extract the aqueous phase twice with DCM and once with ethyl acetate. Dry the combined organic extracts (sodium sulfate), filter, concentrate and purify (silica gel chromatography, eluting with 5:95 to 20:80 ethyl acetate:hexanes), to give 4-(2-Chloropyridin-3-yl)-piperazine-1-carboxylic acid t-butyl ester (54%). MS (ES): m/z=298 [M+H].
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.96 g
Type
reactant
Reaction Step Two
Quantity
0.313 g
Type
reactant
Reaction Step Three
Quantity
0.047 mL
Type
reactant
Reaction Step Four
Name
cesium carbonate
Quantity
27.3 g
Type
reactant
Reaction Step Five
Quantity
0.113 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7](I)=[CH:6][CH:5]=[CH:4][N:3]=1.[C:9]([O:13][C:14]([N:16]1[CH2:21][CH2:20][NH:19][CH2:18][CH2:17]1)=[O:15])([CH3:12])([CH3:11])[CH3:10].C1(P(C2C=CC=CC=2)C2C=CC3C(=CC=CC=3)C=2C2C3C(=CC=CC=3)C=CC=2P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(N(CC)CC)C.C(=O)([O-])[O-].[Cs+].[Cs+]>C1(C)C=CC=CC=1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[C:9]([O:13][C:14]([N:16]1[CH2:21][CH2:20][N:19]([C:7]2[C:2]([Cl:1])=[N:3][CH:4]=[CH:5][CH:6]=2)[CH2:18][CH2:17]1)=[O:15])([CH3:12])([CH3:10])[CH3:11] |f:4.5.6,8.9.10|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
ClC1=NC=CC=C1I
Name
Quantity
25 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
2.96 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCNCC1
Step Three
Name
Quantity
0.313 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=C(C2=CC=CC=C2C=C1)C1=C(C=CC2=CC=CC=C12)P(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
Step Four
Name
Quantity
0.047 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
cesium carbonate
Quantity
27.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Six
Name
Quantity
0.113 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hr
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate
CUSTOM
Type
CUSTOM
Details
partition the residue between DCM
EXTRACTION
Type
EXTRACTION
Details
Extract the aqueous phase twice with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the combined organic extracts (sodium sulfate)
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
purify
WASH
Type
WASH
Details
(silica gel chromatography, eluting with 5:95 to 20:80 ethyl acetate:hexanes)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C=1C(=NC=CC1)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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